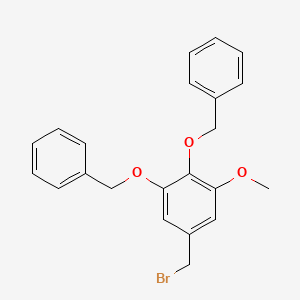
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C22H21BrO3. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, methoxy, and phenylmethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by methoxylation and phenylmethoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy and phenylmethoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the methoxy and phenylmethoxy groups.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional substituents.
Methoxybenzene: Contains a methoxy group on the benzene ring but lacks bromomethyl and phenylmethoxy groups.
Uniqueness
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
651340-03-3 |
|---|---|
Molecular Formula |
C22H21BrO3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H21BrO3/c1-24-20-12-19(14-23)13-21(25-15-17-8-4-2-5-9-17)22(20)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3 |
InChI Key |
QCBFQQMHRUBVIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


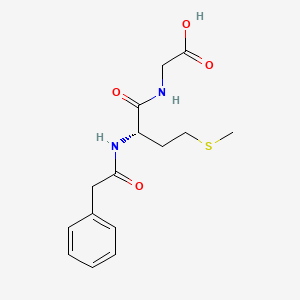
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
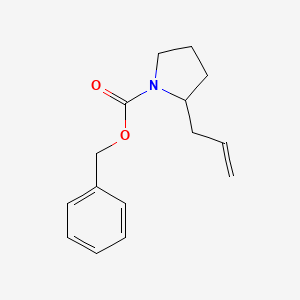
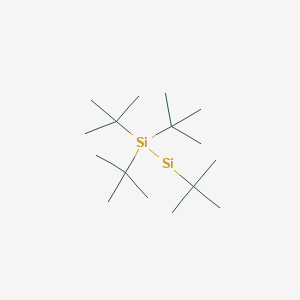
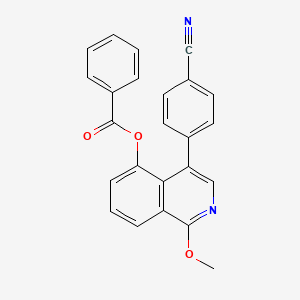
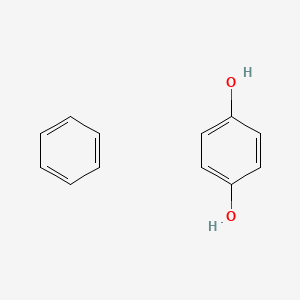
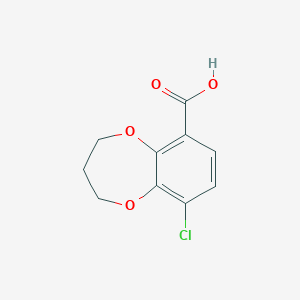
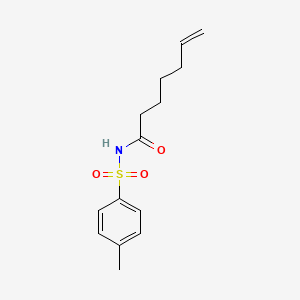
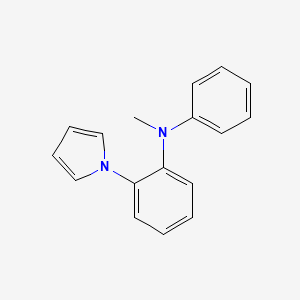
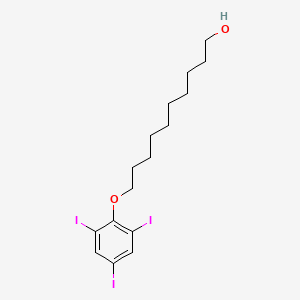
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
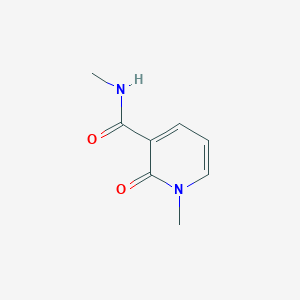
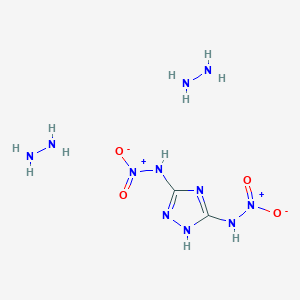
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
